molecular formula C8H13N3 B1347407 1-cyclopentyl-1H-pyrazol-5-amine CAS No. 3702-09-8

1-cyclopentyl-1H-pyrazol-5-amine

Cat. No. B1347407
CAS RN: 3702-09-8
M. Wt: 151.21 g/mol
InChI Key: AFGOKLFLQUOZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 3702-09-8. It has a molecular weight of 151.21 . It is stored at room temperature and has a purity of 95%. It is in the form of oil .


Synthesis Analysis

The synthesis of pyrazoloazines, which includes 1-cyclopentyl-1H-pyrazol-5-amine, often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones .


Molecular Structure Analysis

The InChI code for 1-cyclopentyl-1H-pyrazol-5-amine is 1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2 .


Chemical Reactions Analysis

The oxidation of 1H-pyrazol-5-amines, such as 1-cyclopentyl-1H-pyrazol-5-amine, in the presence of PhIO, is suggested to proceed through the formation of a hydroxylamine intermediate followed by elimination of H2O to result in the ring-opening product .


Physical And Chemical Properties Analysis

1-cyclopentyl-1H-pyrazol-5-amine is an oil-like substance stored at room temperature . It has a molecular weight of 151.21 .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Yu et al. (2013) details a solvent-free synthesis method for creating heterocyclic ketene aminal derivatives, which includes compounds similar to 1-cyclopentyl-1H-pyrazol-5-amine. This method is efficient and environmentally friendly, producing high yields and is suitable for large-scale synthesis, hinting at its potential for drug discovery applications (Fuchao Yu et al., 2013).

  • Everson et al. (2019) developed a microwave-mediated synthesis of 1H-pyrazole-5-amines, including 1-cyclopentyl-1H-pyrazol-5-amine. This method is quick and efficient, requiring minimal purification, demonstrating the ease of synthesizing such compounds on various scales (Nikalet Everson et al., 2019).

  • Shen et al. (2000) described a solid-phase synthesis technique for pyrazoles and isoxazoles, which might include derivatives of 1-cyclopentyl-1H-pyrazol-5-amine. This method yields high-purity products and offers control over isomeric ratios (D. Shen et al., 2000).

Pharmaceutical and Biological Research

  • Wu et al. (2014) explored the C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, which could be related to 1-cyclopentyl-1H-pyrazol-5-amine. This research highlights the potential for modifying such compounds for pharmaceutical applications (Kui Wu et al., 2014).

  • A study by Manna et al. (2002) investigated 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, similar in structure to 1-cyclopentyl-1H-pyrazol-5-amine, for their ability to inhibit amine oxidases. These compounds showed promising results as reversible and non-competitive inhibitors (F. Manna et al., 2002).

  • ensus.app/papers/synthesis-characterization-xray-crystal-study-titi/7b082d164d8455e099c257bf9d0053e5/?utm_source=chatgpt).

Environmental and Other Applications

  • Noruzian et al. (2019) described the synthesis of 1H-furo[2,3-c]pyrazole-4-amines, which could include compounds structurally related to 1-cyclopentyl-1H-pyrazol-5-amine. This research used water as a solvent, highlighting a greener approach to chemical synthesis (Fatemeh Noruzian et al., 2019).

  • Sirakanyan et al. (2021) synthesized pyrazole derivatives with antimicrobial properties, suggesting potential environmental or agricultural applications for 1-cyclopentyl-1H-pyrazol-5-amine and similar compounds (S. Sirakanyan et al., 2021).

  • Matiwane et al. (2020) investigated pyrazolyl compounds for their use in the copolymerization of CO2 and cyclohexene oxide, indicating a possible role for 1-cyclopentyl-1H-pyrazol-5-amine in green chemistry and materials science (Anelisa Matiwane et al., 2020).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The oxidation of 1H-pyrazol-5-amines, such as 1-cyclopentyl-1H-pyrazol-5-amine, and its application in constructing pyrazolo-pyrrolo-pyrazine scaffolds by domino cyclization has been suggested as a future direction .

properties

IUPAC Name

2-cyclopentylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGOKLFLQUOZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360117
Record name 1-cyclopentyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-1H-pyrazol-5-amine

CAS RN

3702-09-8
Record name 1-cyclopentyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-1H-pyrazol-5-amine
Reactant of Route 3
1-cyclopentyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-cyclopentyl-1H-pyrazol-5-amine
Reactant of Route 5
1-cyclopentyl-1H-pyrazol-5-amine
Reactant of Route 6
1-cyclopentyl-1H-pyrazol-5-amine

Citations

For This Compound
2
Citations
GB Li, S Ma, LL Yang, S Ji, Z Fang… - Journal of Medicinal …, 2016 - ACS Publications
Psoriasis is a chronic T-cell-mediated autoimmune disease, and FMS-like tyrosine kinase 3 (FLT3) has been considered as a potential molecular target for the treatment of psoriasis. In …
Number of citations: 29 pubs.acs.org
KJ Barkovich - 2018 - escholarship.org
The complexity of the three-dimensional structures formed by RNA is essential for its function and as a result, a large number of protein co-factors are required to maintain RNA …
Number of citations: 3 escholarship.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.